molecular formula C11H17NO4S B12403844 Boc-L-Cys(Propargyl)-OH

Boc-L-Cys(Propargyl)-OH

Cat. No.: B12403844
M. Wt: 259.32 g/mol
InChI Key: MSLYNMSPLZOMMP-QMMMGPOBSA-N
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Description

Boc-L-Cys(Propargyl)-OH, also known as N-tert-Butyloxycarbonyl-L-cysteine propargyl ester, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective group, tert-butyloxycarbonyl (Boc), which shields the amino group during chemical reactions. The propargyl group attached to the cysteine residue allows for further functionalization, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Cys(Propargyl)-OH typically involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl group. This is followed by the esterification of the carboxyl group with propargyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Cys(Propargyl)-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as azides can react with the propargyl group under copper-catalyzed conditions to form triazoles (click chemistry).

Major Products Formed

Scientific Research Applications

Boc-L-Cys(Propargyl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-Cys(Propargyl)-OH primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable tool in peptide synthesis and chemical biology .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Cys(Allyl)-OH: Similar to Boc-L-Cys(Propargyl)-OH but with an allyl group instead of a propargyl group.

    Boc-L-Cys(Methyl)-OH: Contains a methyl group instead of a propargyl group.

    Fmoc-L-Cys(Propargyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.

Uniqueness

This compound is unique due to the presence of the propargyl group, which allows for click chemistry reactions

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid

InChI

InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

MSLYNMSPLZOMMP-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O

Origin of Product

United States

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